molecular formula C23H28N4O B5516246 N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide

Cat. No.: B5516246
M. Wt: 376.5 g/mol
InChI Key: JYAAUWAQRRRLFH-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide is a useful research compound. Its molecular formula is C23H28N4O and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.22631153 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prokinetic Agents

Benzimidazole derivatives, including those related to the structure of Cinitapride, have been synthesized and evaluated for their anti-ulcerative and prokinetic activities. The incorporation of the benzimidazole moiety into Cinitapride, a known prokinetic benzamide derivative, has shown potential in enhancing its activity as an anti-ulcerative agent (G. Srinivasulu et al., 2005).

Antibacterial Activities

2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their broad-spectrum antibacterial activities. Certain compounds within this class have demonstrated effective inhibition of bacterial growth, particularly against clinically important Gram-positive and Gram-negative bacteria, including enterococci, suggesting a new class of potential antibacterial agents (Yun He et al., 2003).

Neuropeptide Y Y1 Receptor Antagonists

A series of novel benzimidazoles derived from indole have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, with the goal of developing anti-obesity drugs. This research highlights the importance of the piperidine ring and its substitution for maximizing affinity for the Y1 receptor, offering insights into the development of new therapeutic agents (H. Zarrinmayeh et al., 1998).

Antinociceptive Activities

Benzimidazole-piperidine derivatives have been synthesized and their antinociceptive activities assessed. The compounds showed centrally mediated antinociceptive activities, with specific derivatives also indicating additional peripherally mediated effects. This research contributes to the development of potent antinociceptive agents (Ümide Demir Özkay et al., 2017).

Antihistaminic Activity

The synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines have been investigated, revealing potent antihistaminic properties after oral administration in animal models. This research opens pathways for the development of new antihistaminic agents with improved efficacy (F. Janssens et al., 1985).

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c1-2-27(14-12-22-25-20-10-3-4-11-21(20)26-22)23(28)18-8-5-7-17(15-18)19-9-6-13-24-16-19/h3-5,7-8,10-11,15,19,24H,2,6,9,12-14,16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAAUWAQRRRLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1=NC2=CC=CC=C2N1)C(=O)C3=CC=CC(=C3)C4CCCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.